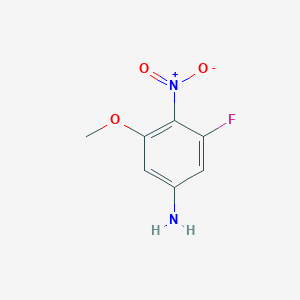
3-bromo-2-fluoro-6-(trifluoromethoxy)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-2-fluoro-6-(trifluoromethoxy)benzoic acid (3-BF6TBA) is a brominated fluoroaromatic compound that is a key intermediate in the synthesis of important pharmaceuticals. It is a highly versatile compound, with many potential applications in the field of medicinal chemistry. This article will discuss the synthesis of 3-BF6TBA, its scientific research applications, its mechanism of action, its biochemical and physiological effects, its advantages and limitations for lab experiments, and its future directions.
Applications De Recherche Scientifique
3-bromo-2-fluoro-6-(trifluoromethoxy)benzoic acid is a key intermediate in the synthesis of a variety of pharmaceuticals and other compounds. It has been used in the synthesis of a variety of drugs, including anticonvulsants, antidepressants, antineoplastics, and anti-inflammatory agents. It has also been used in the synthesis of polymers, dyes, and other materials. In addition, this compound has been used in the synthesis of a variety of organometallic complexes, which have potential applications in catalysis and other areas of medicinal chemistry.
Mécanisme D'action
The mechanism of action of 3-bromo-2-fluoro-6-(trifluoromethoxy)benzoic acid is not fully understood. However, it is believed to act as a nucleophile in the synthesis of pharmaceuticals and other compounds, by attacking the electrophilic site of the target molecule. It is also believed to act as an electron donor, donating electrons to form covalent bonds with other molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have not been extensively studied. However, it is believed to be relatively non-toxic and has a low potential for bioaccumulation. In addition, it has been found to be biodegradable, with a half-life of approximately 4 days in soil.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 3-bromo-2-fluoro-6-(trifluoromethoxy)benzoic acid in laboratory experiments is its versatility. It can be used in a variety of reactions, including nucleophilic substitution, electrophilic aromatic substitution, and radical reactions. Additionally, this compound is relatively non-toxic, making it safe to use in laboratory experiments.
However, there are some limitations to using this compound in laboratory experiments. For example, it is relatively expensive, making it difficult to use in large-scale experiments. Additionally, its low solubility in water makes it difficult to use in aqueous systems.
Orientations Futures
There are a number of potential future directions for the use of 3-bromo-2-fluoro-6-(trifluoromethoxy)benzoic acid. One potential direction is the use of this compound in the synthesis of new pharmaceuticals and other compounds. Additionally, this compound could be used as a catalyst in organic synthesis, as well as in the synthesis of polymers and other materials. Finally, this compound could be used in the synthesis of organometallic complexes, which could have potential applications in catalysis and other areas of medicinal chemistry.
Méthodes De Synthèse
The synthesis of 3-bromo-2-fluoro-6-(trifluoromethoxy)benzoic acid can be accomplished in several ways. One of the most common methods is a two-step reaction process involving the reaction of bromoacetyl bromide with trifluoromethoxybenzene, followed by the reaction of the resulting bromoacetyl trifluoromethoxybenzene with 2-fluoroethanol. This yields a mono-substituted this compound product with yields of up to 95%. Other methods of synthesis include the reaction of bromoacetyl bromide with 2-fluoroethanol, followed by the reaction of the resulting bromoacetyl 2-fluoroethanol with trifluoromethoxybenzene, and the direct reaction of bromoacetyl bromide with trifluoromethoxybenzene in the presence of 2-fluoroethanol.
Propriétés
IUPAC Name |
3-bromo-2-fluoro-6-(trifluoromethoxy)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3BrF4O3/c9-3-1-2-4(16-8(11,12)13)5(6(3)10)7(14)15/h1-2H,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLUIHKINCIKWKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1OC(F)(F)F)C(=O)O)F)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3BrF4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.00 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


amine](/img/structure/B6601780.png)
![tert-butyl N-{5H,6H,7H-pyrrolo[1,2-c]imidazol-6-yl}carbamate](/img/structure/B6601784.png)

![tert-butyl 1,3-dioxo-octahydroimidazolidino[1,5-a]piperazine-7-carboxylate](/img/structure/B6601827.png)
![1-[(4-methoxyphenyl)methyl]-3,3-dimethyl-4-phenylazetidin-2-one](/img/structure/B6601833.png)





![methyl 3-formyl-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B6601868.png)
![2-Chloro-N-[1-(3,4-dichlorophenyl)ethyl]-N-methylacetamide](/img/structure/B6601872.png)
